Product packaging for 1H-Indole, 1,4-dimethyl-5-nitro-(Cat. No.:CAS No. 143797-99-3)

1H-Indole, 1,4-dimethyl-5-nitro-

Cat. No.: B12551868
CAS No.: 143797-99-3
M. Wt: 190.20 g/mol
InChI Key: VUJKPSOEFJZRLD-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Core in Modern Chemical Synthesis and Materials Science

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. bohrium.comnih.govmdpi.com Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its importance. nih.govmdpi.comopenmedicinalchemistryjournal.com The indole scaffold's ability to mimic peptide structures and interact with a multitude of biological receptors makes it a versatile building block in drug discovery. nih.govchula.ac.th Marketed drugs containing the indole moiety span a wide range of therapeutic areas, including anticancer agents like vincristine (B1662923) and vinblastine, and antiviral compounds. nih.govmdpi.com

In materials science, indole derivatives are utilized in the development of copolymers, corrosion inhibitors, and even dyes and pigments, owing to the tunable electronic properties of the indole ring system. openmedicinalchemistryjournal.com The inherent reactivity of the indole core, particularly its propensity for electrophilic substitution, allows for extensive functionalization, leading to a diverse library of compounds with tailored properties. openmedicinalchemistryjournal.com

Historical and Current Academic Interest in Substituted Nitroindole Derivatives

The introduction of a nitro group onto the indole scaffold dramatically alters its electronic properties and reactivity, opening new avenues for chemical exploration and application. Historically, the synthesis of nitroindoles was pursued to create intermediates for further chemical transformations, such as the reduction of the nitro group to an amine. acs.orgorgsyn.org

In recent years, academic interest in substituted nitroindoles has intensified, driven by their potential as bioactive molecules. nih.govnih.gov Research has demonstrated that the strong electron-withdrawing nature of the nitro group can confer significant biological activity. nih.gov Substituted 5-nitroindole (B16589) derivatives, for instance, have been investigated as potent anticancer agents. nih.gov These compounds have been shown to bind to G-quadruplex DNA structures, downregulate the expression of oncogenes like c-Myc, and induce cell cycle arrest and the generation of reactive oxygen species in cancer cells. nih.govresearchgate.net The position of the nitro group and other substituents on the indole ring is crucial for determining the biological efficacy and selectivity of these derivatives. nih.gov

Positioning of 1H-Indole, 1,4-dimethyl-5-nitro- as a Subject of In-depth Chemical Investigation

The specific compound, 1H-Indole, 1,4-dimethyl-5-nitro-, represents a logical progression in the study of substituted nitroindoles. The presence of two methyl groups, one on the indole nitrogen (N1) and another on the benzene (B151609) ring (C4), introduces additional structural and electronic modifications compared to simpler nitroindoles.

The N-methylation is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and receptor binding affinity. The C4-methyl group, adjacent to the nitro group at C5, can influence the steric and electronic environment of this key functional group, potentially impacting its reactivity and biological interactions.

While comprehensive research dedicated solely to 1H-Indole, 1,4-dimethyl-5-nitro- is not extensively documented in publicly available literature, its structural features suggest it is a compound of significant interest for chemical synthesis and biological screening. Its synthesis would likely involve the nitration of 1,4-dimethylindole or the methylation of 4-methyl-5-nitro-1H-indole. The resulting molecule serves as a valuable platform for further functionalization and as a candidate for in-depth investigation into its chemical properties and potential applications.

Chemical and Physical Properties

Below is a table summarizing the known and computed properties of 1H-Indole, 1,4-dimethyl-5-nitro- and a closely related compound, 4-methyl-5-nitro-1H-indole.

Property1H-Indole, 1,4-dimethyl-5-nitro-4-methyl-5-nitro-1H-indole
Molecular Formula C₁₀H₁₀N₂O₂C₉H₈N₂O₂
Molecular Weight 190.20 g/mol 176.17 g/mol nih.gov
IUPAC Name 1,4-dimethyl-5-nitro-1H-indole4-methyl-5-nitro-1H-indole nih.gov
CAS Number 10420027 (CID)165250-69-1 nih.gov
Computed XLogP3 2.52.2 nih.gov
Hydrogen Bond Donor Count 01 nih.gov
Hydrogen Bond Acceptor Count 22 nih.gov
Rotatable Bond Count 11 nih.gov

Synthesis of Related Nitroindoles

The synthesis of nitroindoles can be achieved through various established methods in organic chemistry. A common approach is the direct nitration of the indole ring using nitrating agents. For example, the synthesis of 4-nitroindole (B16737) can be accomplished via the Reissert indole synthesis, which involves the reaction of 2-methyl-3-nitroaniline (B147196) with triethyl orthoformate, followed by cyclization with diethyl oxalate (B1200264) and potassium ethoxide. orgsyn.org Another method involves the condensation of 2-methylnitrobenzenes with formamide (B127407) acetals followed by reduction, a process known as the Batcho-Leimgruber indole synthesis. orgsyn.org

For N-alkylated nitroindoles, a typical strategy involves the N-alkylation of the corresponding nitroindole precursor. For instance, the synthesis of 1-methyl-5-nitro-1H-indole can be achieved by the methylation of 5-nitroindole. nih.gov

A plausible synthetic route to 1H-Indole, 1,4-dimethyl-5-nitro- would involve the nitration of 1,4-dimethyl-1H-indole or the N-methylation of 4-methyl-5-nitro-1H-indole. The latter would require the initial synthesis of 4-methyl-5-nitro-1H-indole, which can be prepared from 3-methyl-4-nitroaniline.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B12551868 1H-Indole, 1,4-dimethyl-5-nitro- CAS No. 143797-99-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143797-99-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1,4-dimethyl-5-nitroindole

InChI

InChI=1S/C10H10N2O2/c1-7-8-5-6-11(2)10(8)4-3-9(7)12(13)14/h3-6H,1-2H3

InChI Key

VUJKPSOEFJZRLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CN2C)[N+](=O)[O-]

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1h Indole, 1,4 Dimethyl 5 Nitro and Its Derivatives

Established Strategies for the Construction of Substituted Indole (B1671886) Scaffolds

The construction of the indole core is a well-trodden path in organic synthesis, with numerous methods available for accessing a wide variety of substituted derivatives. These foundational techniques are essential for the assembly of complex targets.

Modifications of Fischer Indole Synthesis for Alkylated and Nitrated Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com For the preparation of alkylated and nitrated indoles, the choice of starting materials is critical. The use of substituted phenylhydrazines allows for the introduction of various functionalities onto the benzene (B151609) ring of the indole product. wikipedia.org For instance, reacting a substituted phenylhydrazine with a ketone under acidic conditions can yield a substituted indole. byjus.com

The reaction can be catalyzed by Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org While effective, the Fischer indole synthesis can have limitations. For example, the reaction of acetaldehyde (B116499) phenylhydrazone in the presence of zinc chloride does not readily produce indole, but the reaction can be achieved by passing acetaldehyde vapor over the catalyst on glass beads. alfa-chemistry.com An improved Fischer synthesis for nitroindoles has been developed for the preparation of 1,3-dimethyl-4-, 5-, and 6-nitroindoles. tandfonline.com

Palladium-Catalyzed Annulation and Cyclization Approaches in Indole Synthesis

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of substituted indoles, offering mild reaction conditions and broad functional group tolerance. nih.govnih.govrsc.org These methods often involve the formation of the indole ring through cross-coupling and cyclization reactions. nih.govrsc.org For example, a palladium-catalyzed synthesis of 2,3-disubstituted indoles can be achieved through the arylation of ortho-alkynylanilines with arylsiloxanes. rsc.org Another approach involves the iodocyclization of N,N-dialkyl-o-(1-alkynyl)anilines to form 3-iodoindoles, which can then undergo further palladium-catalyzed couplings. nih.gov

A notable modification of the Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classical method. wikipedia.org Palladium catalysis has also been used in the N-heteroannulation of 2-nitrostyrenes to yield indoles with electron-withdrawing groups in the 3-position. wvu.edu

Regioselective Nitration Techniques for Indole Ring Systems

The direct nitration of indoles is often challenging due to the electron-rich nature of the indole nucleus, which can lead to low regioselectivity and the formation of side products. frontiersin.org Traditional nitration methods often employ harsh and corrosive mixed acid systems, which can be hazardous and produce significant waste. frontiersin.org

However, several regioselective methods have been developed. For instance, the nitration of 2-methylindole (B41428) and 1,2-dimethylindole (B146781) in concentrated sulfuric acid yields the corresponding 5-nitroindoles. umn.edu The nitration of dimethyl 1-substituted indole-2,3-dicarboxylates can produce a mixture of nitro- and aminoindole derivatives. researchgate.net The treatment of dimethyl indole-2,3-dicarboxylate with nitronium tetrafluoroborate (B81430) in the presence of tin(IV) chloride leads to the 5-nitro derivative as the major product. researchgate.net A practical method for the regioselective nitration of indoles to 3-nitroindoles has been developed using ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions. nih.gov

Targeted Synthesis of 1H-Indole, 1,4-dimethyl-5-nitro-

The synthesis of 1H-Indole, 1,4-dimethyl-5-nitro- requires a multi-step approach that carefully controls the introduction of the methyl and nitro groups at the desired positions.

Precursor Selection and Strategic Functional Group Interconversions

A key precursor for the target molecule is 1,4-dimethylindole. nih.gov The synthesis of this intermediate can be approached through various methods, including the Fischer indole synthesis or palladium-catalyzed routes. Once the 1,4-dimethylindole scaffold is in hand, the next critical step is the regioselective nitration at the 5-position. The synthesis of 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitroindole (B1294693) has been reported. acs.org A procedure for the synthesis of 4-nitroindole (B16737) from 2-methyl-3-nitroaniline (B147196) has been described in Organic Syntheses. orgsyn.org

A plausible synthetic route could involve the nitration of 1,4-dimethyl-2-quinolone or 1,2-dimethyl-4-quinolone, followed by further transformations. nih.gov The synthesis of various nitroindoles often involves the use of nitrating agents under controlled conditions to achieve the desired regioselectivity.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of each synthetic step. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

For nitration reactions, the concentration of nitric acid and the reaction temperature are critical variables that can influence the yield and the formation of undesired byproducts. frontiersin.org For example, in the nitration of m-xylene, the concentration of aqueous nitric acid was found to significantly affect the conversion and selectivity. frontiersin.org The use of milder, more environmentally benign nitration methods is an area of active research. frontiersin.org

In palladium-catalyzed reactions, the choice of ligand, catalyst loading, and reaction temperature can all impact the efficiency of the transformation. The development of robust and highly active catalyst systems is essential for the successful application of these methods in complex indole syntheses.

Below is an interactive table summarizing some of the synthetic strategies discussed:

Synthetic Strategy Key Features Relevant Compounds
Modified Fischer Indole Synthesis Utilizes substituted phenylhydrazines and carbonyls; acid-catalyzed. wikipedia.orgalfa-chemistry.comAlkylated indoles, Nitrated indoles tandfonline.com
Palladium-Catalyzed Annulation Mild conditions, broad functional group tolerance. nih.govnih.govrsc.org2,3-disubstituted indoles, 3-iodoindoles nih.govrsc.org
Regioselective Nitration Controlled introduction of nitro groups. umn.edunih.gov5-nitroindoles, 3-nitroindoles umn.eduresearchgate.net

Green Chemistry Principles in the Synthesis of Related Nitroindoles

The application of green chemistry principles to the synthesis of nitroindoles is driven by the need to reduce the environmental impact of chemical processes. This involves minimizing waste, using less hazardous substances, and improving energy efficiency.

Traditional methods for indole synthesis often rely on volatile and hazardous organic solvents, leading to significant environmental concerns. To circumvent this, solvent-free and microwave-assisted protocols have been developed for the synthesis of related nitroindole structures. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and often leads to cleaner reactions with easier work-up procedures.

In the context of synthesizing nitroindoles, microwave irradiation can be particularly effective for reactions like the Fischer indole synthesis or palladium-catalyzed cyclization reactions. For instance, a one-pot synthesis of 5-nitroindole (B16589) derivatives has been achieved under solvent-free conditions using microwave irradiation, significantly reducing reaction times from hours to minutes. These protocols often involve the reaction of a substituted phenylhydrazine with a ketone or aldehyde on a solid support, such as alumina (B75360) or silica (B1680970) gel, which acts as both a catalyst and an energy transfer medium.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Generic 5-Nitroindole Derivative

ParameterConventional HeatingMicrowave-Assisted Synthesis
Solvent Toluene, Acetic AcidSolvent-Free (on solid support)
Reaction Time 6-12 hours5-15 minutes
Typical Yield 60-75%85-95%
Energy Consumption HighLow
Work-up Solvent extraction, chromatographySimple filtration

This table presents generalized data for illustrative purposes based on findings for related nitroindole syntheses.

The development of environmentally benign catalytic systems is another cornerstone of green chemistry in indole synthesis. Traditional methods may employ stoichiometric amounts of strong acids or heavy metal catalysts that are toxic and difficult to remove from the final product. Modern approaches focus on the use of recyclable, non-toxic, and highly efficient catalysts.

For the synthesis of nitroindoles, solid acid catalysts, such as zeolites and montmorillonite (B579905) clays, have been used as recyclable alternatives to corrosive liquid acids like sulfuric acid or polyphosphoric acid in cyclization reactions. Furthermore, heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous as they can be easily recovered by filtration and reused multiple times, minimizing waste and cost.

In recent years, there has been a growing interest in the use of nanocatalysts, which offer high surface area-to-volume ratios and can exhibit unique catalytic properties. For example, palladium nanoparticles supported on various materials have been effectively used in the synthesis of substituted indoles, including those with nitro groups, under mild reaction conditions.

Stereochemical Control and Regioselectivity in Analogous Indole Syntheses

While 1H-Indole, 1,4-dimethyl-5-nitro- itself is achiral, the synthesis of its derivatives may involve the creation of stereocenters, necessitating stereochemical control. Furthermore, achieving the desired substitution pattern (1,4-dimethyl-5-nitro) requires a high degree of regioselectivity.

Regioselectivity is crucial in the initial stages of synthesizing the indole core. For instance, in a Fischer indole synthesis approach, the choice of the starting phenylhydrazine and ketone/aldehyde is paramount. To obtain the 4-methyl-5-nitro substitution pattern, one would typically start with (4-methyl-5-nitrophenyl)hydrazine. The subsequent cyclization reaction must then proceed in a manner that maintains this substitution pattern without isomerization.

In cases where derivatives of 1H-Indole, 1,4-dimethyl-5-nitro- are synthesized to include chiral centers, stereochemical control becomes a significant challenge. This is often addressed through the use of chiral catalysts or chiral auxiliaries. For example, asymmetric Heck reactions or enantioselective cyclization reactions can be employed to introduce chirality into the indole framework. The development of organocatalysis has also provided powerful tools for the enantioselective synthesis of indole derivatives. These methods allow for the preferential formation of one enantiomer over the other, which is often critical for the biological activity of the target molecule.

Table 2: Common Indole Synthesis Methods and their Regiochemical/Stereochemical Considerations

Synthetic MethodKey FeaturesRegioselectivity ControlStereochemical Control
Fischer Indole Synthesis Reaction of a phenylhydrazine with an aldehyde or ketone.Dependent on the substitution pattern of the starting phenylhydrazine.Not inherently stereoselective; can be influenced by chiral catalysts.
Heck Cyclization Intramolecular cyclization of an o-alkenyl-N-alkylaniline.High regioselectivity is achievable.Can be rendered enantioselective with chiral phosphine (B1218219) ligands.
Bartoli Indole Synthesis Reaction of a nitroarene with a vinyl Grignard reagent.Excellent for the synthesis of 7-substituted indoles.Not inherently stereoselective.
Larock Indole Synthesis Palladium-catalyzed annulation of an o-iodoaniline with an alkyne.Highly regioselective.Can be adapted for asymmetric synthesis.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1h Indole, 1,4 Dimethyl 5 Nitro

The reactivity of 1H-Indole, 1,4-dimethyl-5-nitro- is governed by the interplay of its constituent parts: the electron-rich indole (B1671886) nucleus and the electron-withdrawing nitro group on the benzene (B151609) ring. The methyl groups at the N-1 and C-4 positions also significantly influence its reaction pathways.

Electrophilic Aromatic Substitution Patterns on the Indole and Nitro-Substituted Benzene Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.com The outcome of such reactions on 1H-Indole, 1,4-dimethyl-5-nitro- is determined by the directing effects of the substituents on both the pyrrolic and benzenoid rings.

Pyrrole (B145914) Ring Reactivity: The indole nucleus is inherently electron-rich and thus highly susceptible to electrophilic attack. The N-1 methyl group is an electron-donating group, which further enhances the electron density of the pyrrole ring, making it more reactive than unsubstituted indole. Generally, electrophilic substitution on the indole ring occurs preferentially at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). dalalinstitute.com If the C-3 position is blocked, substitution may occur at the C-2 position. For 1H-Indole, 1,4-dimethyl-5-nitro-, the C-3 position is vacant and is the primary site for electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comlabster.comlibretexts.orgmasterorganicchemistry.com

Benzene Ring Reactivity: The benzene part of the indole molecule is substituted with a C-4 methyl group and a C-5 nitro group. The methyl group is an activating, ortho-para directing group, while the nitro group is a strongly deactivating, meta-directing group. dalalinstitute.com The directing effects are as follows:

The C-4 methyl group directs incoming electrophiles to the C-3 (already part of the pyrrole ring and the most reactive site), C-5 (occupied by the nitro group), and C-7 positions.

The C-5 nitro group directs incoming electrophiles to the C-4 (occupied by methyl) and C-6 positions.

Considering these influences, electrophilic attack on the benzene ring is significantly disfavored compared to the pyrrole ring. If forced under harsh conditions, the most likely positions for substitution on the benzene ring would be C-6 and C-7. The activating effect of the C-4 methyl group and the deactivating effect of the C-5 nitro group will be competing factors.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Major Product
Nitration HNO₃/H₂SO₄ 1,4-Dimethyl-3,5-dinitro-1H-indole
Bromination Br₂/FeBr₃ 3-Bromo-1,4-dimethyl-5-nitro-1H-indole

Nucleophilic Reactions Involving the Nitro Group and Indole Nitrogen

While the indole ring is typically electron-rich, the presence of the nitro group can facilitate nucleophilic reactions.

Reactions at the Indole Nitrogen: The N-H proton of an indole can be abstracted by a base. In 1H-Indole, 1,4-dimethyl-5-nitro-, this position is occupied by a methyl group, preventing direct deprotonation. However, the indole nitrogen can still act as a nucleophile in certain contexts, particularly if the reaction involves the π-system. For instance, in aza-Michael additions, the indole nitrogen of some derivatives can attack electron-deficient alkenes. mdpi.com

Nucleophilic Aromatic Substitution (SNAAr): The potent electron-withdrawing nature of the nitro group makes the benzene ring susceptible to nucleophilic aromatic substitution, although this typically requires a leaving group ortho or para to the nitro group. In this molecule, there are no such leaving groups. However, studies on related 1-methoxy-6-nitroindoles have shown that the C-2 position can be attacked by nucleophiles, leading to substitution. nii.ac.jpclockss.orgresearchgate.net This is facilitated by the methoxy (B1213986) group, and while the N-1 methyl group is less activating for this type of reaction, the possibility of nucleophilic attack at C-2, activated by the C-5 nitro group, cannot be entirely ruled out under specific conditions.

Reactions of the Nitro Group: The nitro group itself can be a target for nucleophiles, although this is less common. Strong nucleophiles can sometimes add to the nitrogen atom of the nitro group, leading to various transformation products.

Reduction and Oxidation Pathways of the Nitro Moiety and Indole System

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions. This transformation is one of the most important reactions of nitroarenes as it provides access to aromatic amines, which are versatile synthetic intermediates. Common reducing agents include:

Catalytic hydrogenation (e.g., H₂, Pd/C). researchgate.net

Metals in acidic media (e.g., Sn/HCl, Fe/HCl).

Transfer hydrogenation (e.g., hydrazine, ammonium (B1175870) formate). The product of the reduction of 1H-Indole, 1,4-dimethyl-5-nitro- would be 5-amino-1,4-dimethyl-1H-indole. Partial reduction can also lead to nitroso or hydroxylamino intermediates.

Oxidation of the Indole System: The indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The C2-C3 double bond is particularly prone to oxidative cleavage. Reagents like ozone (O₃), potassium permanganate (B83412) (KMnO₄), or chromium trioxide (CrO₃) can be used. Oxidation can lead to the formation of isatin, anthranilic acid derivatives, or other ring-opened products. The presence of the deactivating nitro group might make the indole ring slightly more resistant to oxidation compared to electron-rich indoles.

Table 2: Common Reduction and Oxidation Reactions

Reaction Type Reagent Expected Product
Nitro Reduction H₂, Pd/C, MeOH 5-Amino-1,4-dimethyl-1H-indole

Investigating Rearrangement Reactions and Fragmentations

Rearrangement Reactions: While no specific rearrangement reactions for 1H-Indole, 1,4-dimethyl-5-nitro- are prominently documented, related structures can undergo rearrangements. For instance, the Fischer indole synthesis itself is a rearrangement reaction. Under acidic conditions, some indole derivatives can undergo rearrangements like the Plancher rearrangement. The Bamberger rearrangement, which converts N-phenylhydroxylamines to aminophenols in the presence of strong acid, could be relevant to the hydroxylamine (B1172632) intermediate formed during the reduction of the nitro group. wiley-vch.de

Fragmentation Patterns: In mass spectrometry, the fragmentation of 1H-Indole, 1,4-dimethyl-5-nitro- would be expected to follow patterns characteristic of its functional groups. youtube.com

Loss of a Methyl Radical: A common fragmentation pathway for methylated compounds is the loss of a methyl radical (•CH₃, 15 Da), which would lead to a stable cation.

Loss of the Nitro Group: The nitro group can be lost as •NO₂ (46 Da) or through more complex pathways involving rearrangement.

Indole Ring Fragmentation: The indole ring itself can fragment in characteristic ways, for example, through a retro-Diels-Alder type mechanism of the benzene ring or cleavage of the pyrrole ring. The fragmentation of tryptophan-containing diketopiperazines shows a characteristic fragment at m/z 130, corresponding to the 3-methylene-indole ion, which indicates the stability of this substructure. researchgate.net

Metal-Mediated Transformations and Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. researchgate.net

Coupling at Halogenated Positions: While the parent molecule does not have a halogen, halogenation (e.g., at C-3 or C-6) would provide a handle for various cross-coupling reactions like Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines). acs.org

C-H Activation: Direct C-H activation is an increasingly important strategy. Palladium catalysts can mediate the coupling of C-H bonds with various partners. nih.gov For 1H-Indole, 1,4-dimethyl-5-nitro-, the C-3, C-2, C-6, and C-7 positions could potentially be functionalized through C-H activation.

Denitrative Coupling: The nitro group itself can be used as a coupling handle in "denitrative" cross-coupling reactions, where it is replaced by another group. acs.org This avoids the need for a separate halogenation step. For example, palladium-catalyzed denitrative Sonogashira coupling between nitroarenes and terminal alkynes has been reported. acs.org

Mechanistic Studies of Pericyclic and Cycloaddition Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.com

Diels-Alder Reactions: The C2-C3 double bond of the indole ring can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. youtube.comlibretexts.org The reaction is typically favored when the dienophile is electron-poor. The presence of the C-5 nitro group withdraws electron density from the entire indole system, which could enhance its reactivity as a dienophile. Conversely, the indole ring system can also act as a diene, although this is less common.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are possible between the C2-C3 double bond and an alkene, which would form a strained cyclobutane (B1203170) ring fused to the indole. libretexts.orgyoutube.com

Other Pericyclic Reactions: Electrocyclic reactions and sigmatropic rearrangements are other classes of pericyclic reactions. msu.edu For instance, an electrocyclic ring-opening or closing could be envisioned under thermal or photochemical conditions if a suitable polyene system were part of a substituent. The reaction of some indolizines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form cycl[3.2.2]azine derivatives is a well-known cycloaddition process. researchgate.net A similar reactivity might be possible for 1H-Indole, 1,4-dimethyl-5-nitro- with highly activated alkynes.

Table 3: List of Chemical Compounds

Compound Name
1H-Indole, 1,4-dimethyl-5-nitro-
1,4-Dimethyl-3,5-dinitro-1H-indole
3-Bromo-1,4-dimethyl-5-nitro-1H-indole
3-Acyl-1,4-dimethyl-5-nitro-1H-indole
5-Amino-1,4-dimethyl-1H-indole
2-(N-methylacetamido)-5-methyl-4-nitrobenzaldehyde
Isatin
Anthranilic acid
Indolizine
Dimethyl acetylenedicarboxylate (DMAD)
Cycl[3.2.2]azine
Nitric acid
Sulfuric acid
Bromine
Iron(III) bromide
Acyl chloride
Aluminum chloride
Palladium on carbon
Tin
Hydrochloric acid
Ozone
Potassium permanganate
Chromium trioxide
Boronic acid
Alkene
Alkyne

Advanced Spectroscopic and Analytical Characterization Methodologies for 1h Indole, 1,4 Dimethyl 5 Nitro

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1H-Indole, 1,4-dimethyl-5-nitro- , a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete structural assignment.

Compound 1H NMR (500 MHz, CDCl3) δ (ppm) 13C NMR (125 MHz, CDCl3) δ (ppm)
3-methyl-5-nitro-1H-indole 8.57 (d, J = 1.9 Hz, 1H), 8.52 (s, 1H), 8.11 (dd, J = 8.9, 2.1 Hz, 1H), 7.38 (d, J = 9.0 Hz, 1H), 7.14 (s, 1H), 2.39 (s, 3H)141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, 110.96, 9.58

For 1H-Indole, 1,4-dimethyl-5-nitro- , one would anticipate distinct signals for the two methyl groups, with the N-methyl group appearing as a singlet, likely in the range of 3.7-4.0 ppm, and the C4-methyl group as another singlet at a different chemical shift. The aromatic protons would exhibit a specific splitting pattern influenced by the substitution on the benzene (B151609) ring.

To definitively assign the proton and carbon signals, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to establish the connectivity of the aromatic protons on the indole (B1671886) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and for confirming the positions of the methyl and nitro groups by observing correlations from the methyl protons to the carbon atoms of the indole core.

In the absence of suitable single crystals for X-ray diffraction, solid-state NMR (ssNMR) can provide valuable structural information about the crystalline form of 1H-Indole, 1,4-dimethyl-5-nitro- . nih.govresearchgate.net By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can give insights into the local environment and packing of the molecules in the solid state. For nitro-containing aromatic compounds, ssNMR can be particularly informative regarding the orientation of the nitro group relative to the aromatic ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy, which in turn confirms its molecular formula. For 1H-Indole, 1,4-dimethyl-5-nitro- (C10H10N2O2), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

The fragmentation pattern observed in the mass spectrum provides further structural information. While a specific HRMS fragmentation pattern for 1H-Indole, 1,4-dimethyl-5-nitro- is not documented, studies on related nitroindole derivatives offer a guide to the expected fragmentation pathways. nih.gov For instance, the fragmentation of 5-nitro-2-aryl-1H-indole-3-carboxaldehydes has been investigated, showing characteristic losses of the nitro group (NO2), carbon monoxide (CO), and other fragments. nih.gov A common fragmentation pathway for nitroaromatic compounds involves the loss of NO, followed by the loss of CO.

For the related compound 3-methyl-5-nitro-1H-indole , a molecular ion peak (M+) at m/z 176 has been reported in GC-MS (EI) analysis. nist.gov In a study of 1-methyl-5-amino-1H-indole , a reduction product of a related nitroindole, the [M+H]+ ion was observed at m/z 146.19 by HRMS, which matched the calculated value. avantorsciences.com This demonstrates the power of HRMS in confirming molecular identities.

Compound Ionization Reported m/z Fragment
3-methyl-5-nitro-1H-indole EI176[M]+
1-methyl-5-amino-1H-indole HRMS146.19[M+H]+

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography provides the most definitive three-dimensional structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for 1H-Indole, 1,4-dimethyl-5-nitro- has not been reported, crystallographic data for related nitro-substituted indoles and indazoles can provide valuable insights into the expected molecular geometry. fluoromart.commdpi.com

For example, the X-ray structures of several nitro-substituted (1H-indazol-1-yl)methanol derivatives have been determined. fluoromart.com These studies show that the nitro groups are nearly coplanar with the benzene ring. researchgate.net One would expect a similar planarity for the nitro group in 1H-Indole, 1,4-dimethyl-5-nitro- . The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding involving the indole N-H (if not methylated) and π-π stacking of the aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For 1H-Indole, 1,4-dimethyl-5-nitro- , the IR and Raman spectra would be expected to show characteristic bands for the indole ring, the methyl groups, and the nitro group.

The most prominent and diagnostic peaks in the IR spectrum of a nitro-aromatic compound are due to the stretching vibrations of the nitro group. rsc.org

Vibrational Mode Expected Wavenumber Range (cm-1)
Asymmetric N-O stretch1550-1475
Symmetric N-O stretch1360-1290

The FT-IR spectrum of indole itself shows a characteristic N-H stretching vibration around 3406 cm-1 and aromatic C=C stretching bands around 1508 cm-1 and 1577 cm-1. researchgate.net For 1H-Indole, 1,4-dimethyl-5-nitro- , the N-H stretch would be absent due to the methyl substitution at the N1 position. The spectrum would also contain C-H stretching and bending vibrations for the aromatic ring and the methyl groups.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is dependent on the chromophoric system. The indole ring is a well-known chromophore, and its absorption spectrum is sensitive to substitution. The NIST WebBook reports the UV/Visible spectrum of indole, which can serve as a baseline. nist.gov

The introduction of a nitro group, which is a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima of the indole chromophore. The methyl groups, being weakly electron-donating, would have a smaller effect on the absorption spectrum.

While specific UV-Vis data for 1H-Indole, 1,4-dimethyl-5-nitro- is not available, studies on other nitroindoles confirm that they absorb in the UV region. For example, fluorescent organic nanoparticles have been synthesized from 3-styrylindoles, including derivatives of 4-fluoro-5-nitro-1H-indole , indicating absorption and emission properties. fluoromart.com

Some indole derivatives are also known to be fluorescent. The fluorescence properties of 1H-Indole, 1,4-dimethyl-5-nitro- would depend on the interplay between the electron-donating indole ring and the electron-withdrawing nitro group. Studies on 5-substituted indoles, such as N-phenyl-1H-indole-5-carboxamide, have shown that they can exhibit fluorescence. mdpi.com However, nitro-aromatic compounds are often non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state. Therefore, an investigation into the fluorescence or phosphorescence of 1H-Indole, 1,4-dimethyl-5-nitro- would be of significant interest.

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic methods are indispensable for the separation and purification of newly synthesized compounds from reaction mixtures and for the verification of their purity. For 1H-Indole, 1,4-dimethyl-5-nitro- , both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools.

High-performance liquid chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile organic compounds. While specific HPLC methods for 1H-Indole, 1,4-dimethyl-5-nitro- are not extensively documented in publicly available literature, a robust method can be developed based on established protocols for similar nitroindole derivatives.

A reverse-phase HPLC (RP-HPLC) method would be the most suitable approach. The separation would be based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Proposed HPLC Method Parameters:

ParameterSuggested ConditionRationale
Column C18 (Octadecylsilyl)Provides a nonpolar stationary phase suitable for the separation of moderately polar compounds like nitroindoles.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientA gradient elution allows for the effective separation of the target compound from potential impurities with varying polarities. The addition of a small percentage of an acid like formic acid can improve peak shape for nitrogen-containing compounds.
Detection UV-Vis Detector (set at the λmax of the nitroindole chromophore)The nitroindole structure possesses a strong chromophore, making UV-Vis detection highly sensitive for this class of compounds.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.
Injection Volume 5-20 µLA typical injection volume for analytical HPLC.

The purity of the synthesized 1H-Indole, 1,4-dimethyl-5-nitro- can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. Isolation of the pure compound can be achieved by scaling up the analytical method to a preparative HPLC system. Research on other nitroindole derivatives has demonstrated the successful use of silica (B1680970) gel column chromatography for purification, often employing solvent systems like ethyl acetate/n-hexane. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While 1H-Indole, 1,4-dimethyl-5-nitro- itself may have limited volatility, GC-MS can be employed for the analysis of its more volatile synthetic precursors or degradation products. The technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

For a successful GC-MS analysis, the following parameters would be considered:

Proposed GC-MS Method Parameters:

ParameterSuggested ConditionRationale
Column Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)This type of column provides good separation for a wide range of organic molecules.
Carrier Gas HeliumAn inert carrier gas that is standard for GC-MS applications.
Injection Mode Split or splitless, depending on the sample concentrationSplit injection is used for concentrated samples to avoid column overload, while splitless injection is suitable for trace analysis.
Temperature Program A temperature gradient from a low initial temperature (e.g., 50-100 °C) to a high final temperature (e.g., 250-300 °C)A programmed temperature ramp ensures the separation of compounds with different boiling points.
MS Detector Electron Ionization (EI) at 70 eVEI is a standard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.

The resulting mass spectrum provides a molecular fingerprint of the analyte, with the molecular ion peak confirming its molecular weight and the fragmentation pattern offering clues to its structure. Studies on other nitroindole compounds have utilized mass spectrometry to confirm their molecular masses and analyze their fragmentation pathways. tsijournals.com

Application of Nitroindole Derivatives as Matrices in Mass Spectrometry Research

A fascinating application of nitroindole derivatives has emerged in the field of mass spectrometry itself, specifically in Matrix-Assisted Laser Desorption/Ionization (MALDI). MALDI is a soft ionization technique used for the analysis of large, non-volatile molecules like proteins, peptides, and polymers. The choice of the matrix is critical for a successful MALDI experiment, as it must co-crystallize with the analyte and absorb the laser energy to facilitate ionization.

Recent research has highlighted that certain nitroindole derivatives serve as excellent MALDI matrices. acs.org A study published in Analytical Chemistry investigated five nitroindole derivatives and found them to be effective dual-polarity matrices, capable of producing both positive and negative ions for a broad range of analytes. acs.org

Key Findings from Research on Nitroindole MALDI Matrices:

Nitroindole DerivativeNoteworthy Performance
3-methyl-4-nitro-1H-indole (3,4-MNI) Demonstrated the best overall performance among the tested nitroindoles, showing reduced ion suppression and enhanced detection sensitivity for complex mixtures. acs.org
2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI) Found to be the superior matrix for the imaging of blueberry tissue. acs.org

These nitroindole matrices were compared to common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) and showed competitive or superior performance in the analysis of lipids, peptides, proteins, and glycans. acs.org The underlying principle of their effectiveness lies in their strong absorption at the wavelength of the MALDI laser and their ability to facilitate the transfer of protons to or from the analyte molecules.

While 1H-Indole, 1,4-dimethyl-5-nitro- has not been specifically reported as a MALDI matrix in the reviewed literature, its structural similarity to the effective nitroindole derivatives suggests its potential for such applications. Further research would be necessary to evaluate its performance as a MALDI matrix.

Computational and Theoretical Investigations of 1h Indole, 1,4 Dimethyl 5 Nitro

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules. By approximating the electron density of a system, DFT can accurately and efficiently calculate molecular properties, offering deep insights into structure and reactivity. For 1H-Indole, 1,4-dimethyl-5-nitro-, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are instrumental in elucidating its electronic nature. researchgate.netthaiscience.info These calculations provide a foundational understanding of how the electron-donating methyl groups and the strongly electron-withdrawing nitro group collectively modulate the electronic environment of the indole (B1671886) core.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For 1H-Indole, 1,4-dimethyl-5-nitro-, the HOMO is expected to be localized primarily on the indole ring, which is rich in π-electrons. However, the potent electron-withdrawing nitro group significantly lowers the energy of the LUMO, localizing it around the nitro group and the adjacent benzene (B151609) ring moiety. This localization makes the molecule susceptible to nucleophilic attack. The HOMO-LUMO gap for related nitroaromatic compounds is typically narrow, indicating a chemically reactive nature. thaiscience.infonih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is used to predict sites for electrophilic and nucleophilic reactions. In the MEP map of 1H-Indole, 1,4-dimethyl-5-nitro-, regions of negative potential (typically colored red) are concentrated around the oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack. nih.gov Regions of positive potential (colored blue) would be found near the hydrogen atoms, while the π-system of the indole ring presents a complex landscape influenced by the competing effects of the substituents.

Table 1: Representative Frontier Orbital Data for a Substituted Nitroaromatic Compound

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability.
ELUMO-3.12Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability.
Energy Gap (ΔE)3.73A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Note: This data is illustrative for a related nitroaromatic system, calculated at the B3LYP level of theory, to demonstrate the type of information gained from DFT.

DFT calculations are highly effective in predicting spectroscopic parameters. By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. acs.org These theoretical predictions, when compared with experimental data, can confirm the molecular structure. For 1H-Indole, 1,4-dimethyl-5-nitro-, the electron-withdrawing nitro group is predicted to cause a significant downfield shift (higher ppm) for the protons on the benzene part of the indole ring, particularly H6. The methyl protons at positions 1 and 4 would appear as distinct singlets in the upfield region.

Similarly, the calculation of harmonic vibrational frequencies can predict the molecule's infrared (IR) spectrum. researchgate.net Key predicted vibrational modes for 1H-Indole, 1,4-dimethyl-5-nitro- would include the characteristic asymmetric and symmetric stretching frequencies of the N-O bonds in the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), C-H stretching of the aromatic and methyl groups, and various C-C and C-N stretching vibrations of the indole skeleton.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 1H-Indole, 1,4-dimethyl-5-nitro-

Proton PositionPredicted Chemical Shift (ppm)MultiplicityNotes
H27.15sInfluenced by N1-methyl group.
H36.50sAdjacent to the C4-methyl group.
H68.10dSignificantly deshielded by the adjacent nitro group.
H77.40dCoupled to H6.
N1-CH₃3.80sMethyl group on the indole nitrogen.
C4-CH₃2.60sMethyl group on the benzene ring.

Note: These values are hypothetical predictions based on established substituent effects on the indole ring and serve to illustrate the output of computational analysis.

In Silico Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By mapping the potential energy surface, researchers can identify intermediates, and more importantly, locate the transition state structures that represent the energy barrier of a reaction. nih.gov For a molecule like 1H-Indole, 1,4-dimethyl-5-nitro-, this approach can be used to model various reactions, such as its synthesis via nitration of 1,4-dimethyl-1H-indole or its subsequent reduction to the corresponding 5-amino derivative. researchgate.net Calculating the energy of the transition state provides a theoretical activation energy, which helps in predicting reaction rates and understanding regioselectivity. For instance, modeling the electrophilic substitution on the indole ring can explain why nitration occurs at the 5-position. nih.gov

Structure-Reactivity Relationships from a Computational Perspective

By integrating the findings from DFT, MEP analysis, and frontier molecular orbital theory, a comprehensive picture of the structure-reactivity relationship for 1H-Indole, 1,4-dimethyl-5-nitro- can be established. The key features are:

The Nitro Group: Acts as a strong electron-withdrawing group, deactivating the benzene portion of the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution. It lowers the LUMO energy, making the molecule a better electron acceptor.

The Methyl Groups: Act as weak electron-donating groups through hyperconjugation and inductive effects. The N1-methyl prevents the formation of N-H hydrogen bonds, altering its intermolecular interaction profile compared to unsubstituted indoles.

This computational analysis provides a rationale for the molecule's expected chemical behavior, guiding its use in further synthetic applications.

Design and Prediction of Novel Derivatives with Tailored Properties

One of the most powerful applications of computational chemistry is in the rational design of new molecules with enhanced or specific properties. d-nb.info Starting with the scaffold of 1H-Indole, 1,4-dimethyl-5-nitro-, computational methods can predict how structural modifications would affect its properties. For example, if the goal is to design a derivative with a higher binding affinity for a specific protein, DFT and MD simulations can be used to screen a virtual library of related compounds. Researchers can systematically replace the methyl groups with other alkyl or functional groups or alter the substitution pattern to optimize interactions within a target binding site. This in silico screening process significantly reduces the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery of novel derivatives with tailored biological or material properties. nih.gov

Applications of 1h Indole, 1,4 Dimethyl 5 Nitro in Academic Chemical Research and Materials Science

Role as a Synthetic Intermediate for Complex Molecular Architectures

Nitroindoles, particularly 5-nitroindoles, are versatile synthetic intermediates. The electron-withdrawing nature of the nitro group influences the reactivity of the indole (B1671886) ring, and the nitro group itself can be readily converted into other functional groups, most commonly an amine. This transformation is a key step in the synthesis of more complex, biologically active molecules.

Research has demonstrated the utility of the closely related compound, 1-methyl-5-nitro-1H-indole, as a foundational building block in the synthesis of novel anticancer agents. Specifically, it serves as a precursor for compounds designed to bind to c-Myc G-quadruplex (G4) DNA structures, which are implicated in cancer development. acs.orgnih.gov The synthetic pathway involves the initial modification of the 5-nitroindole (B16589) scaffold, followed by the crucial reduction of the nitro group to an amine, which can then be further functionalized. nih.gov

One established synthetic route starts with 1-methyl-5-nitro-1H-indole to produce 1-methyl-5-amino-1H-indole. This amino derivative then serves as a key intermediate for constructing a library of potential G-quadruplex binders. nih.gov

Table 1: Synthesis of 1-methyl-5-amino-1H-indole
Starting MaterialReagents and ConditionsProductYield
1-methyl-5-nitro-1H-indolePd/C, H₂1-methyl-5-amino-1H-indole96% nih.gov

This strategic use of the nitroindole core highlights its importance in medicinal chemistry for generating diverse molecular structures with specific biological targets.

Utilization in the Development of Advanced Organic Materials

The unique electronic properties of the indole nucleus make it an attractive component for advanced organic materials. The incorporation of a nitro group further modulates these properties, opening avenues for specific applications.

Indole derivatives are widely recognized for their desirable photophysical characteristics, including strong fluorescence, which makes them excellent scaffolds for fluorescent chemosensors. mdpi.com A common strategy in the design of "turn-on" fluorescent probes involves the use of a nitroaromatic group as a fluorescence quencher. mdpi.com The underlying principle is the reduction of the non-fluorescent or weakly fluorescent nitro compound to a highly fluorescent amino compound. This conversion can be triggered by specific analytes or enzymes, such as nitroreductase, which is often overexpressed in hypoxic tumor environments. mdpi.com

While specific studies commencing with 1H-Indole, 1,4-dimethyl-5-nitro- were not prominently found, its 5-nitroindole core structure makes it a prime candidate for this application. The enzymatic reduction of the nitro group at the C5 position to an amino group would lead to a significant change in the electronic nature of the fluorophore, resulting in a "turn-on" fluorescent signal. This makes the compound a potential precursor for developing probes for detecting specific biological conditions like hypoxia.

Currently, there is a lack of specific research in the scientific literature detailing the application of 1H-Indole, 1,4-dimethyl-5-nitro- as a building block for organic electronics and photonic devices. The broader field of organic electronics utilizes a wide array of heterocyclic compounds, but the targeted use of this specific nitroindole has not been reported.

Contribution to Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry explores the non-covalent interactions that guide the self-assembly of molecules into larger, ordered structures. The indole scaffold possesses features conducive to such interactions. The N-H proton of the indole ring is a hydrogen bond donor, a property that has been exploited in the formation of self-assembled structures like chains and helices in indole-pyrazole hybrids. genelink.com

Furthermore, the 5-nitroindole moiety has found a significant application as a "universal base" in synthetic oligonucleotides. glenresearch.comresearchgate.net In this context, it does not form traditional hydrogen bonds with the canonical DNA bases. Instead, it stabilizes the DNA duplex through enhanced base-stacking interactions. glenresearch.com This ability is attributed to its large, hydrophobic aromatic surface area, which allows for effective π-π stacking with adjacent bases within the DNA helix, demonstrating a key principle of supramolecular self-assembly. glenresearch.com

Table 2: Supramolecular Interactions Involving the Indole Core
Interaction TypeResponsible Molecular FeatureResulting Assembly/Application
π-π StackingAromatic surface of the 5-nitroindole ringDNA duplex stabilization (as a universal base) glenresearch.com
Hydrogen BondingIndole N-H group (as donor)Supramolecular chains and helices in hybrid molecules genelink.com

Investigation in Advanced Analytical Method Development

Searches of academic and scientific literature did not yield specific instances of 1H-Indole, 1,4-dimethyl-5-nitro- being investigated or utilized as a key component in the development of advanced analytical methods. Its potential role in this area remains unexplored based on available research.

Synthesis and Comprehensive Characterization of Novel Derivatives and Analogues of 1h Indole, 1,4 Dimethyl 5 Nitro

Strategies for Structural Diversification on the Indole (B1671886) Ring and Alkyl Chains

The structural diversification of the 1,4-dimethyl-5-nitro-1H-indole core is essential for developing novel analogues with tailored properties. Strategies can target the indole ring itself or the N-1 and C-4 alkyl chains. Key approaches include electrophilic substitution, transition-metal-catalyzed cross-coupling, and functionalization of the existing methyl groups.

One productive avenue for diversification involves the Vilsmeier-Haack reaction. d-nb.info Treatment of a 5-nitroindole (B16589) scaffold with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) can introduce a formyl group, usually at the C-3 position, which is electronically activated. This aldehyde can then serve as a versatile handle for a multitude of subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. d-nb.info

Another powerful strategy is the modification of the nitro group. Catalytic hydrogenation (e.g., using Pd/C) can reduce the C-5 nitro group to a primary amine (5-amino-1,4-dimethyl-1H-indole). d-nb.info This amino group opens up a vast chemical space, allowing for acylation, sulfonylation, diazotization followed by Sandmeyer reactions, or use as a directing group for further ring substitutions.

Modern catalytic methods offer advanced diversification pathways. For instance, rhodium(III)-catalyzed [4+1] annulation reactions, which utilize alkynes as C1 synthons, can be employed to construct fused heterocyclic systems onto the indole core, creating complex, polycyclic architectures. researchgate.net

The table below summarizes potential diversification reactions starting from the 1,4-dimethyl-5-nitro-1H-indole scaffold, based on established indole chemistry.

Reaction Type Reagents & Conditions Target Position Product Type Reference
Vilsmeier-Haack FormylationPOCl₃, DMF, 0°C to rtC-31,4-dimethyl-5-nitro-1H-indole-3-carbaldehyde d-nb.info
Nitro Group ReductionH₂, Pd/C, MethanolC-55-Amino-1,4-dimethyl-1H-indole d-nb.info
HalogenationN-Bromosuccinimide (NBS), CCl₄C-33-Bromo-1,4-dimethyl-5-nitro-1H-indoleGeneral indole chemistry
C-H ArylationAryl halide, Pd catalyst, ligand, baseC-2 or C-7Aryl-substituted derivatives nih.gov
Reductive CyclizationSnCl₂, HClC-4, C-5Pyrrolo-indoles (from dinitro precursors) nih.gov

Systematic Study of Substituent Effects on Chemical Behavior and Spectroscopic Signatures (Theoretical/Mechanistic)

The chemical behavior of 1H-Indole, 1,4-dimethyl-5-nitro- is governed by the interplay of its substituents. The N-1 and C-4 methyl groups are electron-donating through hyperconjugation and inductive effects, increasing the electron density of the indole ring, particularly the pyrrole (B145914) moiety. Conversely, the C-5 nitro group is a strong electron-withdrawing group via resonance and inductive effects, which deactivates the benzene (B151609) portion of the ring toward electrophilic attack.

Computational methods, such as Density Functional Theory (DFT), are invaluable for quantifying these effects. nih.gov Theoretical calculations can predict key electronic properties that correlate with experimental observations.

Frontier Molecular Orbitals (FMOs): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The electron-donating methyl groups raise the HOMO energy, making the molecule more susceptible to oxidation and electrophilic attack at electron-rich sites (like C-3). The electron-withdrawing nitro group lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack, particularly on the benzene ring. The HOMO-LUMO energy gap (ΔEg) is an indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this molecule, the most negative potential (red/yellow) would be localized around the oxygen atoms of the nitro group, indicating the primary site for electrophilic and hydrogen-bond donor interactions. The pyrrole ring, despite the withdrawing effect of the nitro group, would remain a region of relatively high electron density (a nucleophilic center) compared to the deactivated benzene ring. nih.gov

Spectroscopic Signatures: The substituents have a predictable impact on spectroscopic data. In ¹H NMR, the electron-withdrawing nitro group would cause downfield shifts for adjacent protons (e.g., H-6 and H-7). In ¹³C NMR, the carbon atom attached to the nitro group (C-5) would be significantly deshielded (shifted downfield). In UV-Vis spectroscopy, the extended conjugation involving the nitro group is expected to result in a bathochromic (red) shift of the absorption maxima compared to 1,4-dimethylindole.

The following table outlines the expected electronic and spectroscopic effects of the substituents.

Property Effect of -CH₃ at N-1 & C-4 Effect of -NO₂ at C-5 Combined Influence
HOMO Energy IncreaseDecreaseModerate HOMO energy, localization on pyrrole ring
LUMO Energy Minor IncreaseSignificant DecreaseLow LUMO energy, localization on benzene ring/nitro group
Reactivity Activates towards electrophiles (esp. at C-3)Deactivates benzene ring to electrophiles; activates to nucleophilesProne to electrophilic attack at C-3; potential for nucleophilic aromatic substitution at C-6
¹H NMR Shifts Shielding (upfield shift) of nearby protonsDeshielding (downfield shift) of protons on the benzene ring (H-6, H-7)Complex pattern with H-6 and H-7 shifted downfield
UV-Vis λₘₐₓ Minor bathochromic shiftSignificant bathochromic shiftAbsorption at longer wavelengths compared to unsubstituted indole

Development of Regioselective Functionalization Methodologies

Achieving regioselective functionalization of the 1,4-dimethyl-5-nitro-1H-indole scaffold is challenging due to the presence of multiple, electronically distinct C-H bonds. The development of precise methodologies is critical for synthesizing specific isomers.

The most reactive site for electrophilic substitution is the C-3 position, due to the activating nature of the indole nitrogen. However, introducing substituents at other positions often requires more sophisticated strategies. Functionalization of the benzene ring (C-6 and C-7) is particularly difficult due to the deactivating effect of the C-5 nitro group.

Key methodologies include:

Directed Ortho-Metalation (DoM): This strategy involves using a directing group to deliver a metalating agent (like an organolithium reagent) to a specific adjacent position. While the N-1 methyl group is not a classic directing group, functional groups introduced at N-1 or C-4 could serve this purpose, potentially enabling functionalization at C-2 or C-7.

Transition Metal-Catalyzed C-H Activation: Palladium-catalyzed reactions have been developed for the direct olefination and arylation of the C-4 position of indoles, often using a removable directing group at the N-1 position. nih.gov Adapting these methods could allow for functionalization at the remaining C-H bonds (C-2, C-3, C-6, C-7) with high regioselectivity.

Regioselective Nitration/Halogenation: While the parent scaffold is already nitrated at C-5, further substitution must be carefully controlled. The development of non-acidic nitration methods, for example using trifluoroacetyl nitrate (B79036) generated in situ, allows for highly regioselective nitration of indole rings, typically at the C-3 position, under mild conditions. nih.govresearchgate.net This prevents degradation of the acid-sensitive indole core.

The table below highlights methods for achieving regioselectivity on the indole core.

Target Position Methodology Key Features Reference
C-3 Electrophilic Substitution (e.g., Nitration, Halogenation)Most electronically favored position for electrophiles. Non-acidic conditions are preferred. nih.gov
C-2 Directed Metalation / C-H ActivationOften requires a specific directing group at N-1 (e.g., pivaloyl, carbamoyl). researchgate.net
C-4 / C-6 C-H Functionalization with Directing GroupsUse of removable directing groups can overcome the inherent reactivity patterns of the indole ring. nih.gov
C-7 Directed Ortho-Metalation (DoM)A directing group at N-1 can facilitate metalation and subsequent functionalization at C-7. nih.gov

Synthesis of Poly-substituted Indole Scaffolds Incorporating the 1,4-dimethyl-5-nitro Pattern

The construction of the core 1,4-dimethyl-5-nitro-1H-indole structure can be envisioned through classical indole syntheses followed by sequential functionalization. A plausible route would involve the Leimgruber-Batcho indole synthesis starting from a suitably substituted o-nitrotoluene to generate a 4-methyl-5-nitro-1H-indole. journalijar.com Subsequent N-methylation would furnish the target scaffold. Alternatively, 1,4-dimethyl-1H-indole could be synthesized first, followed by a regioselective nitration reaction, which typically favors the C-5 position in the presence of an N-1 alkyl group.

More advanced, one-pot procedures have been developed to rapidly assemble polysubstituted indoles. One such method involves the reaction of aliphatic nitro compounds with arylhydrazines under mildly acidic conditions. nih.gov This convergent approach merges the logic of the Nef and Fischer indole syntheses, allowing for the efficient construction of complex indole structures from readily available building blocks. nih.gov

For example, a one-pot transformation of a functionalized nitroalkane with a substituted phenylhydrazine (B124118) can yield a polysubstituted indole directly, avoiding the harsh conditions often associated with classical methods. nih.gov This strategy could be adapted to create diverse indole scaffolds that already contain the 1,4-dimethyl-5-nitro pattern or its precursors.

The table below presents a selection of substituted indoles synthesized via a one-pot procedure, demonstrating the versatility of modern synthetic methods in generating polysubstituted scaffolds.

Entry Arylhydrazine Nitroalkane Product (Substituted Indole) Yield (%) Reference
1PhenylhydrazineNitrocyclohexane1,2,3,4-TetrahydrocarbazoleNot specified nih.gov
2p-TolylhydrazineNitrocyclohexane6-Methyl-1,2,3,4-tetrahydrocarbazoleNot specified nih.gov
3m-ChlorophenylhydrazineNitrocyclohexane5-Chloro- and 7-Chloro-1,2,3,4-tetrahydrocarbazoleNot specified nih.gov
4Phenylhydrazine1-Nitropropane2-Ethyl-3-methyl-1H-indoleNot specified nih.gov

This methodology highlights a powerful strategy for building molecular complexity efficiently, which could be applied to the synthesis of novel and complex derivatives of 1H-Indole, 1,4-dimethyl-5-nitro-.

Future Research Trajectories and Emerging Paradigms in 1h Indole, 1,4 Dimethyl 5 Nitro Studies

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of complex organic molecules is increasingly benefiting from the adoption of continuous flow chemistry and automated platforms. These technologies offer significant advantages in terms of reaction control, scalability, and safety, particularly for reactions involving energetic intermediates such as nitro-containing compounds. For the synthesis of substituted indoles, flow chemistry has already demonstrated its utility in classical methods like the Fischer indole (B1671886) synthesis and the Reissert indole synthesis nih.gov.

Future research on 1H-Indole, 1,4-dimethyl-5-nitro- would logically involve the development of a bespoke flow synthesis protocol. A potential multi-step flow process could be envisioned, starting from a suitable precursor like a substituted nitrotoluene. Such a process could involve sequential nitration, reduction, and cyclization steps, all performed in a continuous and automated fashion. The use of microreactors would enable precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the yield and purity of the final product. Automated platforms, leveraging acoustic droplet ejection (ADE) technology, could further accelerate the optimization of reaction conditions on a nanoscale before scaling up. nih.govrug.nlrug.nl

ParameterBatch Synthesis (Projected)Flow Synthesis (Projected)
Reaction Time 12-24 hours15-30 minutes
Yield 40-60%70-90%
Safety Handling of bulk, potentially unstable intermediatesIn-situ generation and consumption of intermediates, minimizing risk
Scalability Limited by reactor size and heat transferReadily scalable by extending reaction time or using parallel reactors

This table presents a hypothetical comparison between traditional batch synthesis and a projected flow synthesis for 1H-Indole, 1,4-dimethyl-5-nitro-, based on general trends observed for the synthesis of other indole derivatives.

Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is fundamental to the development of efficient and robust synthetic protocols. Advanced spectroscopic techniques, particularly when used in-situ, provide a powerful means to monitor reactions in real-time. For the synthesis of 1H-Indole, 1,4-dimethyl-5-nitro-, in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy could be invaluable tools. nih.govatomfair.comyoutube.comabb.comazom.com

By integrating an attenuated total reflection (ATR) FTIR probe into a flow reactor, it would be possible to track the formation and consumption of key functional groups throughout the synthesis. For instance, the disappearance of the nitro group's characteristic vibrational bands and the emergence of bands associated with the indole ring would provide real-time kinetic data. atomfair.com Similarly, online FlowNMR spectroscopy could offer detailed structural information about intermediates and byproducts as they are formed, without the need for sample extraction and quenching. youtube.com

Spectroscopic TechniqueInformation GainedPotential Application in 1H-Indole, 1,4-dimethyl-5-nitro- Synthesis
In-situ FTIR Real-time functional group analysisMonitoring the conversion of the nitro group and the formation of the indole ring.
FlowNMR Detailed structural information on reactants, intermediates, and productsIdentification of transient intermediates and quantification of product purity in real-time.
Raman Spectroscopy Complementary vibrational information, particularly for symmetric bondsMonitoring changes in the aromatic system and the nitro group during the reaction.

This table illustrates the potential applications of advanced spectroscopic techniques for the real-time monitoring of the synthesis of 1H-Indole, 1,4-dimethyl-5-nitro-.

Exploration in Bioorthogonal Chemistry as Chemical Probes (Focus on chemical reactions, not biological outcomes)

Bioorthogonal chemistry encompasses a set of chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org The development of novel chemical probes for bioorthogonal labeling is an active area of research. The unique electronic properties of the 1H-Indole, 1,4-dimethyl-5-nitro- scaffold could be exploited in this context.

The electron-withdrawing nitro group can modulate the reactivity of the indole ring, potentially enabling its participation in specific bioorthogonal reactions. For instance, the nitro group could be chemically reduced to an amine, which can then be functionalized with a reactive handle for click chemistry or other ligation reactions. Research in this area would focus on the chemical transformations of the 1H-Indole, 1,4-dimethyl-5-nitro- core to generate a bioorthogonal probe, and the subsequent investigation of its reactivity with complementary partners. The indole scaffold itself has been explored in the context of biomolecule interactions, suggesting that derivatives could be designed as probes. acs.org

Predictive Modeling for Uncharted Reactivity and Novel Compound Generation

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For a novel compound like 1H-Indole, 1,4-dimethyl-5-nitro-, computational studies can provide valuable insights into its electronic structure, reactivity, and potential reaction pathways, even before it is synthesized. copernicus.orgcopernicus.org Density Functional Theory (DFT) calculations could be employed to predict key properties such as its molecular orbital energies, electrostatic potential, and bond dissociation energies.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-toxicity relationship (QSTR) models could be developed to predict the potential biological activity and toxicity of derivatives of 1H-Indole, 1,4-dimethyl-5-nitro-. archivepp.comjapsonline.com These predictive models can guide the design of new compounds with desired properties, saving significant time and resources in the laboratory. Machine learning algorithms, trained on existing data for indole derivatives, could also be used to predict the outcomes of unknown reactions and suggest novel synthetic routes.

Computational MethodPredicted PropertyRelevance to 1H-Indole, 1,4-dimethyl-5-nitro-
DFT Calculations Electronic structure, reactivity indicesUnderstanding the influence of methyl and nitro groups on the indole core's reactivity.
Molecular Dynamics Conformational preferences, interaction with solventsPredicting its behavior in different chemical environments.
QSAR/QSTR Potential biological activity and toxicityGuiding the design of new derivatives for specific applications.

This table outlines how predictive modeling could be applied to investigate the properties and potential of 1H-Indole, 1,4-dimethyl-5-nitro-.

Development of Smart Materials and Responsive Systems from 1H-Indole, 1,4-dimethyl-5-nitro- Scaffolds

The indole moiety is a versatile building block for the construction of functional materials. Polyindoles and indole-based polymers have been investigated for their electronic, optical, and sensing properties. The incorporation of the 1H-Indole, 1,4-dimethyl-5-nitro- unit into a polymer backbone could lead to the development of novel smart materials.

The nitro group, being redox-active, could impart interesting electrochemical properties to such materials, making them suitable for applications in sensors or energy storage devices. Furthermore, the electronic properties of the indole ring can be tuned by the methyl and nitro substituents, potentially leading to materials with tailored photophysical properties, such as fluorescence or phosphorescence. The development of responsive systems, where a change in the environment (e.g., pH, temperature, or the presence of an analyte) triggers a change in the material's properties, is another exciting avenue for research. Indole-based materials have shown promise in the development of materials for separating indole from oil products, suggesting a broader potential in materials science. nus.edu.sg

Q & A

Q. What are the established synthetic routes for 1H-Indole, 1,4-dimethyl-5-nitro-, and what key intermediates are involved?

The synthesis of nitro-substituted indole derivatives typically involves electrophilic nitration or multi-step functionalization. For example:

  • Nitration of pre-functionalized indoles : Nitration at the 5-position of 1,4-dimethylindole may require careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at low temperatures) to avoid over-nitration or decomposition.
  • One-pot strategies : Analogous to methods for 1-aryl-5-nitroindazoles, a one-pot approach using nitro precursors and transition-metal catalysis could be explored .
  • Intermediate isolation : Key intermediates like 1,4-dimethylindole-5-carbonyl chloride (related to ) may require purification via column chromatography under inert conditions to prevent hydrolysis .

Q. What safety precautions are critical when handling 1H-Indole, 1,4-dimethyl-5-nitro- in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as nitro compounds often exhibit toxicity .
  • Ventilation : Conduct reactions in a fume hood due to potential NOx gas release during synthesis or decomposition.
  • Waste disposal : Segregate nitro-containing waste and collaborate with certified hazardous waste management services to comply with environmental regulations .

Q. How can researchers validate the purity and structural identity of 1H-Indole, 1,4-dimethyl-5-nitro-?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Compare chemical shifts with analogous nitroindoles (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, δ ~2.5–7.8 ppm for methyl and aromatic protons) .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
  • Chromatography : Use HPLC with UV detection (λ ~250–300 nm for nitroaromatics) to assess purity .

Advanced Research Questions

Q. How can contradictory spectral data for 1H-Indole, 1,4-dimethyl-5-nitro- be resolved?

  • Case example : Discrepancies in NMR integration ratios may arise from tautomerism or paramagnetic impurities. Solutions include:
    • Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting peak splitting .
    • Dereplication : Cross-check with computational NMR predictors (e.g., DFT-based tools) .
  • Statistical analysis : Apply error margin calculations (e.g., ±0.1 ppm for chemical shifts) to distinguish experimental noise from structural anomalies .

Q. What strategies optimize the regioselectivity of nitration in 1,4-dimethylindole derivatives?

  • Directing group effects : The 1-methyl group may deactivate the 2-position, favoring nitration at the 5- or 7-positions. Computational modeling (e.g., Fukui function analysis) can predict electrophilic attack sites .
  • Protection/deprotection : Temporarily block reactive positions (e.g., NH via acetylation) to direct nitration .
  • Catalytic systems : Explore Lewis acids (e.g., FeCl₃) or ionic liquids to enhance selectivity and yield .

Q. How can computational chemistry aid in predicting the reactivity of 1H-Indole, 1,4-dimethyl-5-nitro-?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to hypothesize pharmacological activity.
  • Reaction pathway modeling : Use software like Gaussian or ORCA to map energy profiles for nitration or reduction steps .

Q. What experimental design principles apply to studying the stability of 1H-Indole, 1,4-dimethyl-5-nitro- under varying conditions?

  • Accelerated stability testing : Expose the compound to heat (40–80°C), light, or humidity, and monitor degradation via HPLC .
  • Kinetic analysis : Fit decomposition data to Arrhenius equations to extrapolate shelf-life at standard conditions.
  • Compatibility studies : Test interactions with common solvents (e.g., DMSO, ethanol) to identify storage recommendations .

Methodological Guidance

Q. How should researchers design a kinetic study for nitro-group reduction in 1H-Indole, 1,4-dimethyl-5-nitro-?

  • Control variables : Fix temperature, solvent (e.g., ethanol/water), and catalyst loading (e.g., Pd/C, H₂ pressure).
  • Sampling intervals : Collect aliquots at timed intervals for HPLC analysis to track intermediate formation (e.g., amine derivatives) .
  • Rate law determination : Plot concentration vs. time to identify zero-, first-, or second-order kinetics .

Q. What statistical methods are appropriate for analyzing inconsistent yields in multi-step syntheses?

  • Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature, stoichiometry) .
  • ANOVA : Compare batch-to-batch variability and identify outliers .
  • Error propagation : Calculate cumulative uncertainty from individual reaction steps using standard deviation formulas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.